N-(3-fluoro-2-methylphenyl)acetamide
Overview
Description
N-(3-fluoro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10FNO It is characterized by the presence of a fluoro group and a methyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-2-methylphenyl)acetamide typically involves the acylation of 3-fluoro-2-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(3-fluoro-2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the acetamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-2-methylphenyl)acetamide
- N-(2-fluoro-4-methylphenyl)acetamide
- N-(3-chloro-2-methylphenyl)acetamide
Uniqueness
N-(3-fluoro-2-methylphenyl)acetamide is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Biological Activity
N-(3-fluoro-2-methylphenyl)acetamide is an organic compound with potential biological activity due to its structural characteristics, including a fluoro group and an acetamide moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀FNO
- CAS Number : 322-33-8
- Key Features :
- Presence of a fluoro group enhances binding affinity to biological targets.
- The acetamide group facilitates hydrogen bonding interactions.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The fluoro substituent is known to influence the compound's lipophilicity and electronic properties, potentially enhancing its efficacy in enzyme inhibition and protein-ligand interactions.
Interaction with Biological Targets
- Enzyme Inhibition : The compound has been noted for its role in enzyme inhibition studies, particularly in the context of anticoagulant activity and protein interactions .
- Binding Affinity : The structural features allow it to bind effectively to various targets, modulating their activity and leading to significant biological effects.
Anticoagulant Activity
Recent studies have highlighted the anticoagulant potential of this compound through molecular docking and in vitro assays. For instance, derivatives synthesized from this compound exhibited notable clot lysis activities compared to standard anticoagulants like heparin .
Compound | Clot Lysis Activity (%) | Comparison |
---|---|---|
This compound | 41% | Higher than streptokinase (38%) |
Heparin | 110 s (clotting time) | Reference standard |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness .
Bacterial Strain | MIC Value (mg/mL) |
---|---|
E. coli | 0.0195 |
S. aureus | 0.0048 |
C. albicans | 0.039 |
Case Studies
- Study on Enzyme Inhibition : A study focused on the synthesis of various acetamide derivatives, including this compound, demonstrated significant inhibitory effects on factor Xa, a key enzyme in the coagulation cascade. The docking scores indicated a higher affinity compared to control ligands, suggesting potential therapeutic applications in anticoagulation therapy .
- Antimicrobial Evaluation : Another research effort examined the antibacterial efficacy of several acetamide derivatives against common pathogens. This compound showed promising results, particularly against E. coli and S. aureus, indicating its potential as a lead compound for further development in antimicrobial therapies .
Properties
IUPAC Name |
N-(3-fluoro-2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWDVKWDDZYKLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363403 | |
Record name | N-(3-fluoro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322-33-8 | |
Record name | N-(3-fluoro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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